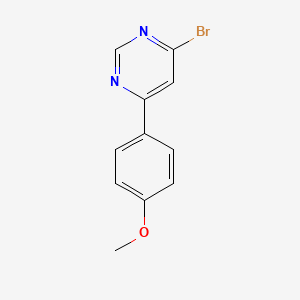

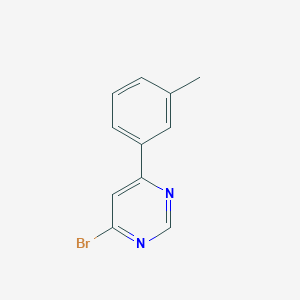

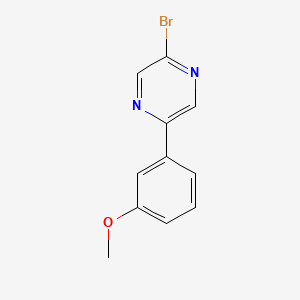

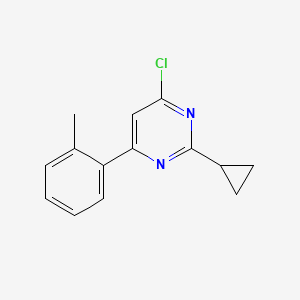

4-Bromo-6-(4-methoxyphenyl)pyrimidine

Overview

Description

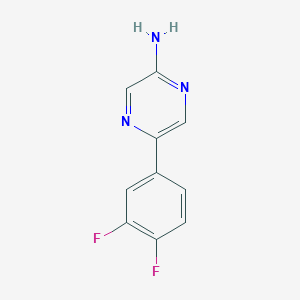

“4-Bromo-6-(4-methoxyphenyl)pyrimidine” is a chemical compound that has been mentioned in various scientific literature . It is a pyrimidine derivative, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, has been discussed in several studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H9BrN2O . More detailed structural information can be obtained from resources like PubChem and ChemSpider .Chemical Reactions Analysis

Pyrimidine and its derivatives, including “this compound”, are involved in various chemical reactions. For example, they have been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications

Synthesis and Biological Activities

Antiviral Activity : A study by Hocková et al. (2003) described the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo derivatives. These compounds were evaluated for their antiviral activities, particularly against retroviruses, demonstrating significant inhibitory effects on the replication of HIV and murine sarcoma viruses in cell culture. This underscores the potential of bromo-substituted pyrimidines in antiretroviral therapy Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Antitumor Agents : Murali, Sparkes, and Prasad (2017) explored the synthesis of hetero annulated carbazoles, including compounds derived from 4-Bromo-6-(4-methoxyphenyl)pyrimidine. These compounds exhibited in vitro antitumor activity, with certain derivatives showing selective growth inhibition on MCF-7 breast cancer cell lines. The study suggests the potential of these compounds as antitumor agents, indicating the importance of the bromo and methoxyphenyl substituents in enhancing biological activity Murali, Sparkes, & Prasad, 2017.

Synthetic Applications and Material Science

Organoselenium Catalysis : Verma et al. (2016) developed a catalytic system utilizing bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized lactones and oxepanes. This method showcases the synthetic utility of 4-methoxyphenyl derivatives in constructing complex molecules with potential applications in material science and pharmaceutical synthesis Verma, Jana, Prasad, Yadav, & Kumar, 2016.

Corrosion Inhibitors : Soltani et al. (2015) investigated the use of pyrimidine-2-thione derivatives, including 4-methoxyphenyl compounds, as corrosion inhibitors for mild steel in acidic environments. Their study highlighted the compounds' efficiency in hindering corrosion processes, suggesting their utility in protecting industrial materials Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015.

Mechanism of Action

The mechanism of action of pyrimidine derivatives is diverse and depends on their specific structure and target. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Pyrimidine derivatives, including “4-Bromo-6-(4-methoxyphenyl)pyrimidine”, continue to attract interest due to their various chemical and biological applications. Future research may focus on developing these compounds as potential therapeutic agents, such as neuroprotective and anti-neuroinflammatory agents .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for cell cycle regulation and signal transduction . The interaction between this compound and these enzymes can lead to the modulation of their activity, affecting cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives can modulate the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby influencing cell function and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

properties

IUPAC Name |

4-bromo-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDJPXEQTVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)

![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)